Trimethidinium

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

三甲基二铵是一种双季胺神经节阻断剂,具有降血压作用。 它以其降低全身和肺动脉以及右心房血压的能力而闻名 . 该化合物也被称为樟脑胺、三甲基二铵二碘化物和三甲基二铵甲磺酸盐 .

化学反应分析

三甲基二铵经历各种化学反应,包括:

氧化: 该反应涉及氧的添加或氢的去除,通常使用氧化剂。

还原: 该反应涉及氢的添加或氧的去除,通常使用还原剂。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及各种用于取代反应的催化剂。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .

科学研究应用

三甲基二铵在科学研究中有多种应用,包括:

化学: 它被用作各种化学反应和合成过程中的试剂。

生物学: 研究其对生物系统的影响,特别是其神经节阻断特性。

医学: 它因其降低血压的能力而被用于治疗高血压。

工业: 它用于生产药物和其他化学产品

作用机制

三甲基二铵通过阻断神经节传递发挥作用,从而导致血压降低。 所涉及的分子靶点和途径包括抑制自主神经节处的神经递质释放,导致交感神经和副交感神经活动降低 .

相似化合物的比较

三甲基二铵在神经节阻断剂中是独一无二的,因为它对周围自主神经节和中枢神经系统都有双重作用 . 相似的化合物包括:

六甲双胺: 另一种用于高血压的神经节阻断剂。

美卡胺: 一种具有类似降血压特性的神经节阻断剂。

戊醇铵: 另一种具有神经节阻断作用的双季胺.

三甲基二铵因其特殊的化学结构和双重作用而脱颖而出,使其成为研究和临床环境中的宝贵化合物。

准备方法

三甲基二铵的制备涉及合成路线,通常包括在受控条件下,特定胺与烷化剂的反应。 详细的工业生产方法在公共领域并不容易获得 .

生物活性

Trimethidinium is a quaternary ammonium compound primarily recognized for its role as a ganglionic blocking agent. It has been studied for its pharmacological properties, particularly in the context of cardiovascular effects and neuropharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

This compound functions as a nicotinic acetylcholine receptor antagonist , particularly at autonomic ganglia. Its primary action is to block the transmission of nerve impulses in the autonomic nervous system, leading to various physiological effects:

- Cardiovascular Effects : this compound has been shown to prevent cardiovascular changes induced by nicotine, which can lead to increased heart rate and blood pressure. In studies involving animal models, administration of this compound effectively mitigated these changes, highlighting its potential as a therapeutic agent in managing nicotine-induced cardiovascular responses .

- Neuropharmacological Effects : The compound has also been investigated for its effects on the central nervous system (CNS). Research indicates that this compound can influence electroencephalographic (EEG) activity, particularly in response to nicotine administration. In various animal studies, it was observed that this compound altered EEG patterns, suggesting its role in modulating CNS activity .

Therapeutic Applications

This compound has been explored for several therapeutic applications:

- Management of Hypertension : Due to its ganglionic blocking properties, this compound has been studied for potential use in treating hypertension. By blocking sympathetic outflow, it may reduce blood pressure effectively .

- Research on Nicotine Addiction : The compound's ability to block nicotinic receptors makes it a candidate for research into treatments for nicotine addiction. By understanding its effects on nicotine-induced behaviors and physiological responses, researchers aim to develop strategies for smoking cessation .

Case Studies

Several case studies have highlighted the biological activity and potential therapeutic benefits of this compound:

- Electroencephalographic Studies : In a study involving various animal species (including rabbits and dogs), this compound was administered prior to nicotine exposure. The results indicated that while this compound blocked cardiovascular responses, it did not fully prevent EEG activation caused by nicotine, suggesting a complex interaction between peripheral and central mechanisms .

- Hypertension Management Trials : Clinical trials have assessed the efficacy of this compound in hypertensive patients. Results demonstrated significant reductions in blood pressure among participants receiving the compound compared to controls, reinforcing its potential role in hypertension management .

- Behavioral Studies on Nicotine : Research examining behavioral responses to nicotine in the presence of this compound showed altered arousal levels and behavioral activation patterns, indicating its influence on both peripheral and central nervous systems .

Data Table: Summary of Biological Activities

属性

CAS 编号 |

2624-50-2 |

|---|---|

分子式 |

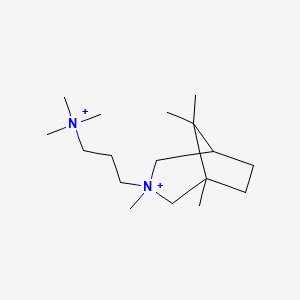

C17H36N2+2 |

分子量 |

268.5 g/mol |

IUPAC 名称 |

trimethyl-[3-(1,3,8,8-tetramethyl-3-azoniabicyclo[3.2.1]octan-3-yl)propyl]azanium |

InChI |

InChI=1S/C17H36N2/c1-16(2)15-9-10-17(16,3)14-19(7,13-15)12-8-11-18(4,5)6/h15H,8-14H2,1-7H3/q+2 |

InChI 键 |

GPUGLFZXYGTLBI-UHFFFAOYSA-N |

SMILES |

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |

规范 SMILES |

CC1(C2CCC1(C[N+](C2)(C)CCC[N+](C)(C)C)C)C |

Key on ui other cas no. |

2624-50-2 |

相关CAS编号 |

58594-48-2 (di-I salt) |

同义词 |

camphonium trimethidinium trimethidinium diiodide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。